4-[[2-[Methylsulfonyl(2-phenylethyl)amino]acetyl]amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[2-[Methylsulfonyl(2-phenylethyl)amino]acetyl]amino]benzamide, also known as MSAB, is a novel small molecule inhibitor that has shown promising potential in cancer treatment.
Mechanism of Action
The mechanism of action of 4-[[2-[Methylsulfonyl(2-phenylethyl)amino]acetyl]amino]benzamide involves the inhibition of the enzyme N-myristoyltransferase (NMT), which is involved in the myristoylation of various proteins. Myristoylation is a post-translational modification that is important for the proper localization and function of many proteins, including those involved in cancer cell proliferation and survival. By inhibiting NMT, this compound disrupts the myristoylation of these proteins and leads to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and side effects in preclinical studies. In addition to its anti-cancer properties, this compound has also been found to have anti-inflammatory and anti-viral effects. This compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the replication of several viruses, including HIV and hepatitis C virus.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-[[2-[Methylsulfonyl(2-phenylethyl)amino]acetyl]amino]benzamide is its specificity towards NMT, which makes it a promising candidate for cancer treatment. However, the limited solubility of this compound in aqueous solutions can be a challenge for its use in lab experiments. In addition, the lack of clinical data on this compound limits its applicability in human studies.
Future Directions
There are several future directions for the research on 4-[[2-[Methylsulfonyl(2-phenylethyl)amino]acetyl]amino]benzamide. One direction is to further investigate the anti-inflammatory and anti-viral properties of this compound and its potential use in the treatment of inflammatory and viral diseases. Another direction is to explore the combination of this compound with other cancer drugs to enhance their efficacy. Furthermore, the development of more soluble forms of this compound can improve its use in lab experiments and clinical studies.
Synthesis Methods
The synthesis of 4-[[2-[Methylsulfonyl(2-phenylethyl)amino]acetyl]amino]benzamide involves a series of chemical reactions including the condensation of 4-aminobenzoic acid with N-methyl-2-phenylethylamine, followed by acylation with N-methylsulfonyl chloride, and finally coupling with N-(tert-butoxycarbonyl)-L-aspartic acid. The final product is obtained after deprotection and purification steps.
Scientific Research Applications
4-[[2-[Methylsulfonyl(2-phenylethyl)amino]acetyl]amino]benzamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis and inhibit angiogenesis in cancer cells. Furthermore, this compound has been found to enhance the efficacy of chemotherapy drugs, such as paclitaxel and cisplatin, in cancer treatment.
properties
IUPAC Name |
4-[[2-[methylsulfonyl(2-phenylethyl)amino]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-26(24,25)21(12-11-14-5-3-2-4-6-14)13-17(22)20-16-9-7-15(8-10-16)18(19)23/h2-10H,11-13H2,1H3,(H2,19,23)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZOJMVQZFKODO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCC1=CC=CC=C1)CC(=O)NC2=CC=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.